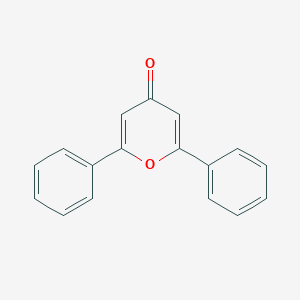
2,6-Diphenyl-4H-pyran-4-one
Overview
Description
2,6-Diphenyl-4H-pyran-4-one is an organic compound with the molecular formula C17H12O2. It is a derivative of pyran, characterized by the presence of two phenyl groups at the 2 and 6 positions of the pyran ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
It’s known that this compound can be used as a key intermediate in organic synthesis, participating in proton transfer and nucleophilic substitution reactions .
Mode of Action
The mode of action of 2,6-Diphenyl-4H-pyran-4-one involves its interaction with its targets through proton transfer and nucleophilic substitution reactions . In the presence of oxygen and under irradiation, it can undergo photoreaction to produce benzoic acid and a benzoylacetic acid ester .
Biochemical Pathways
Its photoreaction products, benzoic acid and benzoylacetic acid ester, may participate in various biochemical pathways .
Pharmacokinetics
Its molecular weight is 248276 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Its photoreaction products, benzoic acid and a benzoylacetic acid ester, may exert various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photoreaction occurs in the presence of oxygen and under irradiation . Additionally, safety data sheets recommend handling the compound in a well-ventilated place and avoiding formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diphenyl-4H-pyran-4-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles such as o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine . The reaction typically occurs in the presence of a base like sodium hydroxide or triethylamine, which facilitates the substitution process.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions. These reactions are favored due to their high efficiency, atom economy, and green reaction conditions. A typical industrial method might involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis or transition metal catalysis .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: When irradiated in the presence of oxygen, it can form benzoic acid and benzoylacetic acid ester.
Photoreaction: Under photolysis, it can undergo desulphurization to form 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene).
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen and light as reagents.
Photoreaction: Requires light and an appropriate solvent such as dioxane.
Major Products
Oxidation: Benzoic acid and benzoylacetic acid ester.
Photoreaction: 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene).
Scientific Research Applications
2,6-Diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one: Similar in structure but contains a sulfur atom instead of an oxygen atom in the pyran ring.
2,6-Dimethyl-4H-pyran-4-one: Contains methyl groups instead of phenyl groups at the 2 and 6 positions.
Uniqueness
2,6-Diphenyl-4H-pyran-4-one is unique due to its stability and the presence of phenyl groups, which enhance its reactivity and make it suitable for various synthetic applications. Its ability to undergo diverse chemical reactions and form complex structures like crown ethers and podands further distinguishes it from other pyran derivatives .
Properties
IUPAC Name |
2,6-diphenylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKXOXEYVSRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300571 | |
| Record name | 2,6-Diphenyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-94-3 | |
| Record name | 2,6-Diphenyl-.gamma.-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways for producing derivatives of 2,6-Diphenyl-4H-pyran-4-one?
A1: Several methods have been employed for creating novel derivatives of this compound. These include:
- Nucleophilic substitution: Reacting 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles like o-nitrophenol, 8-hydroxyquinoline, or triethylene glycol yields podand and crown ether derivatives. [, ] This method can be optimized by using NaOH instead of Et3N for improved yield. []
- Transesterification: Reacting dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycols or glycol ethers produces different podand derivatives. []
- Reaction with phosphorus oxychloride: In the presence of phosphorus oxychloride, this compound reacts with compounds like phenothiazine or carbazole, resulting in pyrylium salts. The site of attachment on the reacting molecule depends on the presence and position of substituents. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of a conjugated carbonyl group significantly impacts the reactivity of this compound:
- Photoreactivity: Upon irradiation, this compound can undergo photochemical reactions. These reactions are solvent dependent, leading to different products like benzoic acid esters in alcohols or cage dimers in non-polar solvents. [] Interestingly, substitution at the 2 and 6 positions with methyl groups hinders this photoreactivity, suggesting a key role of the phenyl groups. []
- Reaction with isocyanates: The conjugated carbonyl readily reacts with activated isocyanates like trichloroacetyl isocyanate, forming 4-trichloroacetylimino derivatives. This reaction highlights the electrophilic nature of the carbonyl carbon due to conjugation. []
Q3: Are there any reported applications of this compound derivatives?
A3: While the provided research focuses primarily on the synthesis and reactivity of this compound and its derivatives, some potential applications can be inferred:
- Podands and crown ethers: The synthesized podand and crown ether derivatives [, ] show promise in various fields like metal ion complexation, phase-transfer catalysis, and sensor development.
- Pyrylium salts: The pyrylium salts derived from this compound [, ] are valuable intermediates in organic synthesis and have potential applications as dyes and photosensitizers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


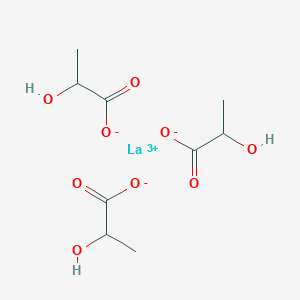
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)
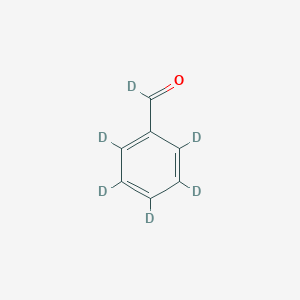
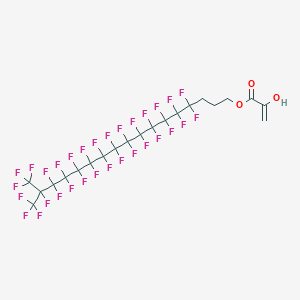
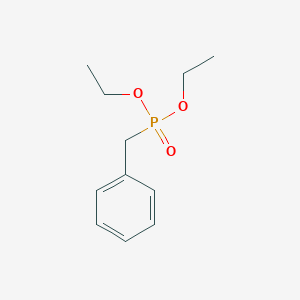
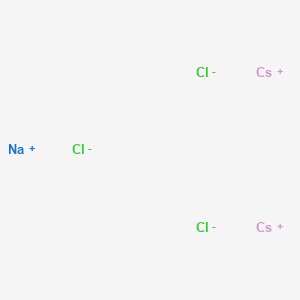
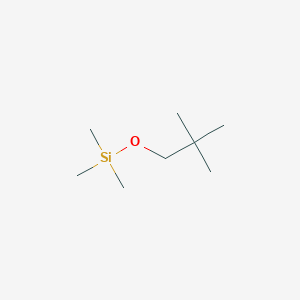

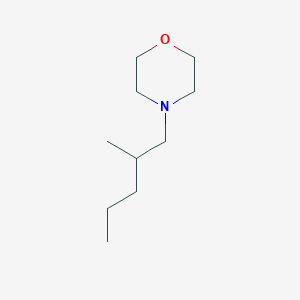
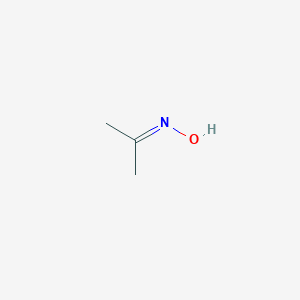
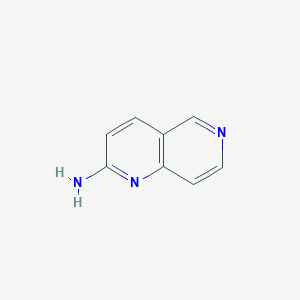
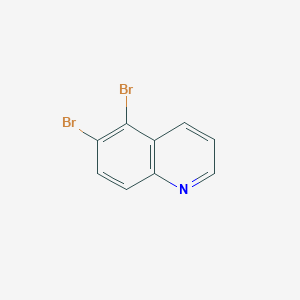
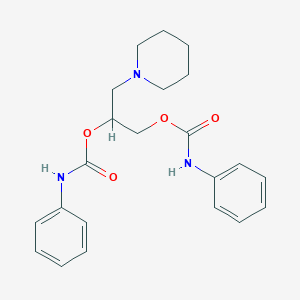
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
